![molecular formula C7H4ClN5 B171704 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 124738-81-4](/img/structure/B171704.png)
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Overview
Description
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates at home and abroad . It is also the scaffold for many commercially available drugs .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular formula of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is C6H5ClN4 . The InChI Key is VIVLSUIQHWGALQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The method is based on the Ullmann condensation of 2-chloro-3-cyano-5-nitropyridine with 2-amino-pyridine 1-oxides, followed by intramolecular cyclization of the resulting 2-(3-cyano-5-nitro-2-pyridylamino)pyridine 1-oxides with phosphorous trichloride .Physical And Chemical Properties Analysis
The Assay (HPLC) of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is >96.0% .Scientific Research Applications
Synthesis of Pyrrolopyrimidines
One significant application of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is in the synthesis of various pyrrolopyrimidines. Research has shown that derivatives of pyrrolo[2,3-d]pyrimidines can be synthesized through various reactions and modifications, leading to the creation of novel compounds with potential applications in different fields. For example, 5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile and other derivatives have been synthesized through cyclization and alkylation processes (Dong-Min Kim† and A. A. Santilli, 1971).
Fungicidal Properties
There is evidence indicating that derivatives of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile have fungicidal properties. This is particularly notable in the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which have shown potential in this area (S. Tumkevičius, A. Urbonas, P. Vainilavicius, 2000).
Antimicrobial and Antitumor Applications
Certain pyrrolo[2,3-d]pyrimidine derivatives synthesized from 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile have shown promise as antimicrobial and antitumor agents. For instance, compounds synthesized from related chemical structures have demonstrated inhibitory activity against leukemia, as well as significant antibacterial activity against various bacterial strains (A. Taher, A. Helwa, 2012).
Synthesis of Novel Compounds
The versatile nature of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile allows for the synthesis of a wide range of novel compounds. Researchers have utilized it to create new pyrrolopyrimidine derivatives with various potential applications in medicinal chemistry and other scientific fields (K. Hilmy, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5/c8-5-4-3(1-9)2-11-6(4)13-7(10)12-5/h2H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKWCSCTCYYFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559293 | |
Record name | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
CAS RN |
124738-81-4 | |
Record name | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in the context of nucleoside synthesis?
A1: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile serves as a versatile building block for synthesizing various nucleoside analogs, including cadeguomycin, ara-cadeguomycin, and 2′-deoxycadeguomycin []. Its structure allows for the attachment of different sugar moieties, leading to the creation of diverse nucleoside structures. This is crucial for exploring the structure-activity relationship of these analogs and their potential as therapeutic agents.
Q2: Can you describe the key steps involved in using 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile for nucleoside synthesis, as described in the paper?
A2: The paper outlines a method where the sodium salt of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is reacted with a protected sugar chloride []. This reaction forms a glycosidic bond, linking the aglycone (2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) with the sugar moiety. Subsequent deprotection steps then yield the desired nucleoside analog. This approach allows for the stereospecific synthesis of various nucleoside analogs by simply changing the protected sugar chloride used in the glycosylation step [].
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